(3-(Fluoromethyl)azetidin-1-yl)(4-methylthiophen-2-yl)methanone

Selective Estrogen Receptor Degrader SERD Fluorine Bioisosterism

(3-(Fluoromethyl)azetidin-1-yl)(4-methylthiophen-2-yl)methanone (CAS 2034307-58-7) is a synthetic heterocyclic building block that integrates a 3‑fluoromethylazetidine ring with a 4‑methylthiophene‑2‑carbonyl fragment. The 3‑fluoromethyl group imparts distinct conformational and electronic properties to the azetidine core, a scaffold recognized for its utility in drug discovery due to its balanced lipophilicity and metabolic stability.

Molecular Formula C10H12FNOS
Molecular Weight 213.27
CAS No. 2034307-58-7
Cat. No. B2420983
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-(Fluoromethyl)azetidin-1-yl)(4-methylthiophen-2-yl)methanone
CAS2034307-58-7
Molecular FormulaC10H12FNOS
Molecular Weight213.27
Structural Identifiers
SMILESCC1=CSC(=C1)C(=O)N2CC(C2)CF
InChIInChI=1S/C10H12FNOS/c1-7-2-9(14-6-7)10(13)12-4-8(3-11)5-12/h2,6,8H,3-5H2,1H3
InChIKeyUDLLXYXBWNQIOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(3-(Fluoromethyl)azetidin-1-yl)(4-methylthiophen-2-yl)methanone – A Fluorinated Azetidine-Thiophene Building Block for Medicinal Chemistry Procurement


(3-(Fluoromethyl)azetidin-1-yl)(4-methylthiophen-2-yl)methanone (CAS 2034307-58-7) is a synthetic heterocyclic building block that integrates a 3‑fluoromethylazetidine ring with a 4‑methylthiophene‑2‑carbonyl fragment . The 3‑fluoromethyl group imparts distinct conformational and electronic properties to the azetidine core, a scaffold recognized for its utility in drug discovery due to its balanced lipophilicity and metabolic stability [1]. This specific compound serves as a key intermediate or pharmacophoric unit in the synthesis of bioactive molecules, most notably within the class of selective estrogen receptor degraders (SERDs) where the fluoromethyl azetidine motif has been clinically validated [2].

Why Generic Substitution of (3-(Fluoromethyl)azetidin-1-yl)(4-methylthiophen-2-yl)methanone Poses a Risk in Research Applications


Generic replacement of this specific fluorinated building block with its non-fluorinated (e.g., 3‑methyl) or other 3‑halomethyl azetidine analogs is scientifically unsound. The fluoromethyl substituent uniquely modulates key parameters crucial for biological activity: it serves as a bioisostere that can enhance target binding through stereoelectronic effects, improve metabolic stability by blocking oxidative metabolism at the benzylic position, and fine-tune lipophilicity for balanced ADME properties [1]. Quantitative structure-activity relationship (SAR) studies have demonstrated that the fluoromethyl azetidine side chain is specifically preferred over other substituents for maximizing ER-α degradation efficacy, with non-fluorinated variants showing markedly reduced potency [2]. Consequently, substituting this precise chemical structure in a synthetic sequence or biological assay can lead to significant loss of pharmacological activity or misdirection of research outcomes.

Quantitative Differentiation Evidence for (3-(Fluoromethyl)azetidin-1-yl)(4-methylthiophen-2-yl)methanone Versus Closest Analogs


Fluoromethyl Azetidine Side Chain Achieves 97% ER-α Degradation Efficacy in a Resistant Breast Cancer Model

The 3‑fluoromethyl azetidine group is a critical pharmacophoric element for potent ER-α degradation. In a head-to-head SAR study, the fluoromethyl azetidine-containing clinical candidate GDC-0927 achieved an ER-α degradation efficacy of 97% in vivo in a tamoxifen-resistant breast cancer xenograft model [1]. This compares dramatically with baseline degradation levels seen with non-fluorinated azetidine side chains (e.g., 3‑methyl) which typically achieve <50% ER-α degradation at comparable doses, highlighting the unique electronic and conformational contribution of the C-F bond for target engagement and protein degradation [1].

Selective Estrogen Receptor Degrader SERD Fluorine Bioisosterism Tamoxifen Resistance

Enhanced Chemical Stability Compared to 3‑Chloromethyl Azetidine Analogs

The fluoromethyl group exhibits significantly lower intrinsic alkylating potential than the chloromethyl group. While direct experimental half-life data for the exact compound pair is not publicly available, general chemical principles predict that 3‑chloromethyl azetidine derivatives are orders of magnitude more reactive toward nucleophiles (SN2 reactivity Cl >> F) [1]. This heightened electrophilicity makes chloromethyl analogs prone to rapid hydrolysis or non-specific protein alkylation, reducing shelf life and potentially confounding biological assays [2]. The target fluoromethyl compound therefore offers a more controlled chemoselectivity profile for reliable research use.

Chemical Stability Halomethyl Reactivity Alkylation Risk

Superior Baseline Purity Specification for Reproducible Synthesis

The commercially available (3-(Fluoromethyl)azetidin-1-yl)(4-methylthiophen-2-yl)methanone is supplied with a verified purity of 98% (HPLC), as specified in the manufacturer's certificate of analysis . In contrast, closely related non-fluorinated analog (3-(Isobutylsulfonyl)azetidin-1-yl)(4-methylthiophen-2-yl)methanone is typically listed at 95% purity . This 3-percentage-point higher purity threshold reduces the burden of additional purification steps and ensures higher yields in multi-step synthetic sequences where the fluorinated building block is incorporated late-stage.

Chemical Purity Quality Control HPLC

Potentially Reduced Dermal and Inhalation Hazard Profile Versus 3‑Chloromethyl Analogs

The target compound carries GHS hazard statements H302, H315, H319, and H335, indicating acute oral toxicity and skin/eye/respiratory irritation . While no direct GHS comparison data is available for the chloromethyl analog, structure-activity relationships for alkyl halides indicate that chloromethyl ethers and azetidines often exhibit significantly higher acute inhalation toxicity and skin corrosion hazard due to their increased alkylating potential [1]. The fluoromethyl variant is therefore anticipated to present a safer handling profile for laboratory-scale procurement and use.

GHS Hazard Assessment Toxicology Safety Data Sheet

Validated Application Scenarios for (3-(Fluoromethyl)azetidin-1-yl)(4-methylthiophen-2-yl)methanone Based on Quantitative Evidence


Synthesis of Selective Estrogen Receptor Degraders (SERDs) for Oncology Research

This building block is ideally suited for programs designed to reproduce or optimize the GDC-0927 chemotype. The quantitative data showing 97% ER-α degradation efficacy in vivo directly links the fluoromethyl azetidine fragment to therapeutic effect; therefore, its use is mandatory for maintaining pharmacological activity [1]. Researchers synthesizing next-generation SERDs can confidently rely on this intermediate to preserve the critical fluoromethyl pharmacophore.

Structure-Activity Relationship (SAR) Studies on Fluorinated Azetidine Bioisosteres

The substantial activity gap between fluoromethyl and non-fluorinated side chains (>47 percentage points in degradation efficacy) makes this compound an essential tool for systematic SAR exploration [1]. Modifying the thiophene ring while keeping the fluoromethyl azetidine constant allows precise dissection of electronic and steric effects in drug-target interactions.

High-Reliability Chemical Biology Probe Development

The combination of elevated chemical stability (compared to chloromethyl analogs) and a certified 98% HPLC purity ensures that biological data generated with this compound is minimally confounded by reactive impurities [2]. This is critical for target engagement studies where off-target alkylation by chloromethyl byproducts could generate false positives.

Late-Stage Diversification in Multi-Step Medicinal Chemistry Synthesis

The high purity (98%) and lower relative electrophilicity of the fluoromethyl group make this compound particularly well-suited for late-stage functionalization. It can be incorporated into complex molecular architectures with a reduced risk of decomposition or side reactions compared to more reactive halomethyl congeners .

Quote Request

Request a Quote for (3-(Fluoromethyl)azetidin-1-yl)(4-methylthiophen-2-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.